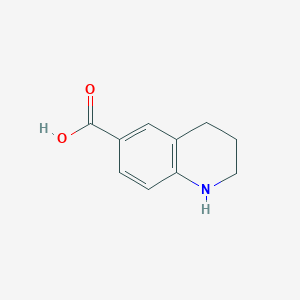

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNALYPZOYPNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381480 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727479 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-49-0 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related compounds and general synthetic strategies for the tetrahydroquinoline scaffold to provide a broader context for researchers.

Core Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. Its structure makes it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | >26.6 µg/mL (at pH 7.4) | PubChem[1] |

| pKa | Data not available |

Note: The lack of publicly available experimental data for the melting point, boiling point, and pKa of this compound suggests that these properties have not been extensively studied or reported. For context, the parent compound, 1,2,3,4-tetrahydroquinoline, has a melting point of 9-14 °C and a boiling point of 249 °C.

Synthesis and Reactivity

General Synthetic Strategies:

The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline. Domino reactions, which allow for the formation of multiple bonds in a single operation, have also proven to be an efficient strategy.

A plausible synthetic approach could involve the cyclization of an appropriate aniline derivative followed by aromatization and subsequent reduction, or the direct modification of a pre-existing tetrahydroquinoline. For instance, a common route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

The following diagram illustrates a generalized synthetic workflow for substituted tetrahydroquinolines, which could be adapted for the synthesis of the 6-carboxylic acid derivative.

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Biological Activity and Signaling Pathways

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are present in a wide array of natural products and synthetic compounds with significant biological activities.[2] Derivatives of this core structure have been investigated for their potential as:

-

Anticancer Agents: Some tetrahydroquinoline derivatives have shown the ability to induce autophagy in cancer cells through the PI3K/AKT/mTOR signaling pathway.[3] Additionally, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1.[4]

-

Antimicrobial Agents: Various analogs have demonstrated antibacterial and antifungal properties.

-

Neuroprotective Agents: The tetrahydroisoquinoline core is found in molecules with neuroprotective effects.

It is important to note that while the general class of compounds exhibits these activities, the specific biological role and mechanism of action of this compound have not been detailed in the available literature.

The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a known target for some tetrahydroquinoline derivatives.

Caption: The PI3K/AKT/mTOR pathway, a target for some anticancer tetrahydroquinolines.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on synthetic strategies for similar compounds, a general protocol can be proposed.

Proposed Synthetic Protocol (Hypothetical):

A potential synthesis could be adapted from the procedures described for halogenated derivatives.[5][6] This would likely involve a multi-step synthesis starting from a commercially available substituted aniline or quinoline.

Example General Steps (Adaptable):

-

Starting Material Preparation: Functionalization of a suitable aniline or quinoline precursor to introduce the necessary groups for cyclization and the carboxylic acid moiety (or a precursor).

-

Cyclization: An acid-catalyzed cyclization, such as the Pictet-Spengler reaction, to form the tetrahydroquinoline ring system.

-

Purification: Purification of the crude product would likely involve column chromatography on silica gel, followed by recrystallization to obtain the pure carboxylic acid.

-

Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Analytical Methods:

The characterization and quantification of this compound and its derivatives would typically involve:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a compound of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data on its physical properties and biological activity are sparse in the current literature, the known chemistry of the tetrahydroquinoline scaffold provides a strong foundation for future research. The synthetic strategies and biological pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is required to fully characterize its chemical properties and therapeutic potential.

References

- 1. This compound | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details the most practical synthetic route, starting materials, experimental protocols, and relevant quantitative data.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are significant structural motifs found in a wide array of biologically active compounds and natural products. The presence of the carboxylic acid group at the 6-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various pharmaceutical agents. This guide outlines a robust and efficient two-step synthetic pathway commencing with readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Skraup-Doebner-von Miller Synthesis of Quinoline-6-carboxylic acid. This classical reaction utilizes 4-aminobenzoic acid as the aniline component, which already possesses the carboxylic acid moiety at the desired position. Reaction with an α,β-unsaturated aldehyde, such as crotonaldehyde, or an in-situ generated equivalent from glycerol, under acidic conditions yields the corresponding quinoline-6-carboxylic acid.

-

Step 2: Catalytic Hydrogenation. The subsequent selective reduction of the heterocyclic ring of quinoline-6-carboxylic acid affords the target molecule, this compound. This transformation is typically achieved through catalytic hydrogenation using a transition metal catalyst.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinoline-6-carboxylic acid

This procedure is adapted from the well-established Skraup-Doebner-von Miller reaction for quinoline synthesis.[1][2][3][4][5]

Materials:

-

4-Aminobenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

To the stirred sulfuric acid, cautiously add 4-aminobenzoic acid and ferrous sulfate (if used).

-

Slowly add glycerol to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the quinoline-6-carboxylic acid precipitates.

-

Filter the precipitate, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure quinoline-6-carboxylic acid.

Step 2: Synthesis of this compound

The reduction of the quinoline ring is achieved through catalytic hydrogenation.[6][7][8][9][10]

Materials:

-

Quinoline-6-carboxylic acid

-

Palladium on carbon (5% or 10% Pd/C) or another suitable catalyst (e.g., Raney Nickel)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve quinoline-6-carboxylic acid in a suitable solvent.

-

Add the palladium on carbon catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude this compound from an appropriate solvent to obtain the pure compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of quinolines and their subsequent hydrogenation. The data is based on analogous reactions reported in the literature.

Table 1: Representative Data for Skraup-Doebner-von Miller Synthesis of Quinolines

| Starting Aniline | Reagents | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Glycerol, H₂SO₄ | Nitrobenzene | 3-4 | 70-85 | [1][11] |

| 4-Methylaniline | Crotonaldehyde, HCl | - | 5 | 65 | [3] |

| 4-Methoxyaniline | Glycerol, H₂SO₄ | As₂O₅ | 4 | 78 | [11] |

Table 2: Representative Data for the Catalytic Hydrogenation of Quinolines

| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

| Quinoline | 5% Pd/C | Ethanol | 20 | 50 | 97 | [9] |

| 6-Methylquinoline | Raney Ni | Methanol | 50 | 100 | 92 | [8] |

| Quinoline | Co-based catalyst | Water | Electrocatalytic | Room Temp | 94 | [6] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The key transformations and their relationships are illustrated below.

Caption: A logical workflow diagram for the synthesis and purification of the target compound.

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their roles in various biological pathways. For instance, substituted tetrahydroquinolines have shown activity as inhibitors of enzymes like mTOR, which is a key regulator of cell growth and proliferation.

References

- 1. iipseries.org [iipseries.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Characterization of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and biological activity of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its analogues. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential in cancer therapy.

Core Compound: this compound

This compound is a heterocyclic compound featuring a fused bicyclic system composed of a benzene ring and a piperidine ring, with a carboxylic acid group at the 6-position.

Physicochemical Properties:

| Property | Value (for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| XLogP3 | -1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.078978594 Da |

| Monoisotopic Mass | 177.078978594 Da |

| Topological Polar Surface Area | 49.3 Ų |

| Heavy Atom Count | 13 |

Data sourced from PubChem CID 21888155 for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic data for the parent this compound is not available in the reviewed literature. However, ¹H NMR data for a closely related analogue, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, has been reported. This information can serve as a valuable reference for the characterization of the parent compound and its other derivatives.

¹H NMR Spectrum of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO-d₆: (This data is for an analogue and should be used as a reference)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not available | Not available | Not available | Not available |

Specific peak assignments and coupling constants for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid were not provided in the source.

For a definitive characterization of this compound and its analogues, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the chemical structure, including the position of substituents and the conformation of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Synthesis of this compound and its Analogues

The synthesis of the 1,2,3,4-tetrahydroquinoline core is well-established and can be achieved through various methods, most notably the hydrogenation of the corresponding quinoline derivative.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound and its analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol is a generalized procedure based on common methods for quinoline hydrogenation. Specific reaction conditions may require optimization.

-

Reaction Setup: To a solution of quinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Protocol 2: Synthesis of N-Acyl Analogues

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine).

-

Acylation: Cool the solution in an ice bath and add the desired acylating agent (e.g., acid chloride, anhydride) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as promising inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to chemotherapy.

MCL-1 Inhibition Signaling Pathway

Caption: Inhibition of MCL-1 by this compound analogues leads to apoptosis.

Structure-Activity Relationship (SAR)

Preliminary studies on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have provided initial insights into their structure-activity relationship as MCL-1 inhibitors.[1][2]

-

N-Sulfonyl Group: The nature of the sulfonyl moiety at the 1-position significantly influences the inhibitory activity. For instance, the introduction of a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group resulted in a more than 73-fold enhancement in MCL-1 inhibition compared to a simple phenylsulfonyl group.[1] This suggests that modifications at this position can be exploited to optimize binding to the target protein.

-

Ready Accessibility: This class of compounds is synthetically accessible in a few straightforward steps, making them attractive for further optimization and development.[1]

Further research is necessary to fully elucidate the SAR of this compound class, including modifications at the carboxylic acid group and substitutions on the aromatic ring.

Conclusion

This compound and its analogues represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their activity as MCL-1 inhibitors highlights their potential to overcome resistance to conventional cancer therapies. This technical guide provides a foundation for researchers to further explore the synthesis, characterization, and biological evaluation of this important class of molecules. Future work should focus on obtaining detailed characterization data for the parent compound, expanding the library of analogues, and conducting in-depth biological studies to fully understand their mechanism of action and therapeutic potential.

References

Navigating the Solubility Landscape of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for its determination. The guide also presents a logical framework for assessing solubility, aiding researchers in designing and interpreting their experiments.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. This compound, with its fused ring system containing both a secondary amine and a carboxylic acid, presents a unique solubility profile. The presence of both a basic nitrogen atom and an acidic carboxyl group suggests that its solubility will be highly dependent on the pH of the medium. Furthermore, the aromatic and aliphatic components of the molecule will dictate its interactions with a range of organic solvents.

Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common solvents. This guide aims to bridge this gap by providing a theoretical framework for its solubility and a practical approach to its experimental determination.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made:

-

Aqueous Solubility: The molecule possesses both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and hydrogen bond acceptors (the carbonyl oxygen and the amine nitrogen), suggesting some degree of water solubility. However, the hydrophobic bicyclic core is likely to limit its solubility in neutral water.

-

pH-Dependent Solubility: As an amphoteric compound, its solubility in aqueous media is expected to be significantly influenced by pH.

-

In acidic solutions , the secondary amine will be protonated, forming a more soluble cationic species.

-

In alkaline solutions , the carboxylic acid will be deprotonated, forming a more soluble anionic carboxylate.

-

The lowest solubility is expected at its isoelectric point , where the net charge of the molecule is zero.

-

-

Organic Solvent Solubility: The presence of the tetrahydroquinoline ring system suggests that the compound will exhibit solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in hydrogen bonding suggests good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the carboxylic acid and amine functional groups.

-

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate as data becomes available.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water (pH 7.0) | 25 | Data not available | Data not available | ||

| 0.1 M HCl | 25 | Data not available | Data not available | ||

| 0.1 M NaOH | 25 | Data not available | Data not available | ||

| Methanol | 25 | Data not available | Data not available | ||

| Ethanol | 25 | Data not available | Data not available | ||

| Acetone | 25 | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||

| Dichloromethane | 25 | Data not available | Data not available | ||

| Acetonitrile | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

4.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow and Solubility Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in solubility determination.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of the compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its solubility behavior. The amphoteric nature of the compound suggests a strong pH-dependence in aqueous media, and its polarity indicates solubility in various organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in their systems of interest. The generation of such data will be invaluable for the scientific community, particularly for those in the field of drug development, as it will facilitate the advancement of research involving this promising scaffold.

Lack of Publicly Available Data on 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

An extensive search of publicly available scientific literature and databases has revealed a significant lack of specific research focused on the biological activity of novel 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives. The performed searches did not yield sufficient quantitative data, experimental protocols, or established signaling pathways specifically for this subclass of compounds to construct the requested in-depth technical guide.

The search results consistently retrieved information on related, but structurally distinct, classes of compounds, including:

-

1,2,3,4-Tetrahydroisoquinoline-carboxylic acid derivatives: These are structural isomers of the requested compounds and exhibit their own unique biological profiles.

-

General 1,2,3,4-Tetrahydroquinoline derivatives: Research is available for the broader tetrahydroquinoline class, but without the specific 6-carboxylic acid functional group, which is expected to significantly influence the molecule's properties and biological targets.

-

Quinolone-carboxylic acid derivatives: These are the oxidized, aromatic counterparts to the requested scaffold and are a well-known class of antibiotics with different mechanisms of action.

-

Tetrahydroquinoxaline-carboxylic acid derivatives: These compounds feature a different heterocyclic core (a quinoxaline instead of a quinoline).

Due to the absence of specific data for the requested topic, it is not possible to generate the detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as per the core requirements.

Recommendation:

We can, however, proceed by creating a comprehensive technical guide on a closely related and well-researched topic for which ample data is available. A suitable alternative would be:

"Biological Activity of Novel 1,2,3,4-Tetrahydroquinoline Derivatives" (focusing on anticancer and antimicrobial activities, for which literature is available).

This would allow for the creation of a valuable technical resource that aligns with the spirit of your request, including detailed data tables, protocols, and visualizations. Please advise if you would like to proceed with this alternative topic.

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery.[1] The 1,2,3,4-tetrahydroquinoline core is one such scaffold, found in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[2] This technical guide focuses on a specific derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid , and its role as a privileged scaffold in the development of novel therapeutics. This document will provide a comprehensive overview of its synthesis, biological activity, and the experimental methodologies employed in its evaluation, with a particular focus on its application as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through a multi-step synthetic sequence. A general and adaptable synthetic workflow is outlined below.

This synthetic strategy allows for the introduction of diversity at the 1-position of the tetrahydroquinoline ring system through the use of various sulfonyl chlorides in the sulfonylation step.

Biological Activity: Inhibition of MCL-1

Derivatives of this compound have been identified as potent inhibitors of the anti-apoptotic protein MCL-1.[3] MCL-1 is a key regulator of the intrinsic pathway of apoptosis, and its overexpression is associated with the survival of various cancer cells and resistance to chemotherapy.[3][4] Inhibition of MCL-1 can restore the apoptotic process in cancer cells, making it an attractive target for cancer therapy.

The inhibitory activity of a series of 1-sulfonylated this compound derivatives against MCL-1 has been evaluated using a fluorescence polarization assay. The quantitative data for selected compounds are summarized in the table below.

| Compound ID | R Group on Sulfonyl Moiety | MCL-1 Ki (μM)[5] |

| 1 | Phenyl | >20 |

| 2 | 4-Chlorophenyl | 7.3 ± 1.5 |

| 3 | 4-Methoxyphenyl | >20 |

| 4 | 4-Trifluoromethylphenyl | 4.9 ± 0.8 |

| 5 | 2,4,6-Trimethylphenyl | 2.7 ± 0.4 |

| 6 | 4-(4-Chlorophenoxy)phenyl | 0.27 ± 0.05 |

| 7 | 4-(3,5-Dichlorophenoxy)phenyl | 0.15 ± 0.03 |

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

Experimental Protocols

General Synthetic Procedures

1. Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate (N-Boc Protection)

To a solution of methyl 4-amino-3-iodobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected compound.

2. Synthesis of Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-iodobenzoate (N-Propargylation)

To a solution of methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) is added a base, for instance, sodium hydride (1.2 eq), at 0 °C. The mixture is stirred for a short period before the addition of propargyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the N-propargylated product.

3. Gold-Catalyzed Cyclization to form Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative

The N-propargylated intermediate (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF₆ or another appropriate gold complex, is added to the solution. The reaction mixture is stirred at room temperature until the cyclization is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative.

4. Synthesis of 1-Sulfonyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives (Sulfonylation and Hydrolysis)

The methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative (1.0 eq) is dissolved in a solvent such as dichloromethane, and a base like triethylamine (1.5 eq) is added. The desired sulfonyl chloride (1.2 eq) is then added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is diluted with an organic solvent and washed with aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The resulting ester is then dissolved in a mixture of tetrahydrofuran, methanol, and water. An excess of lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final 1-sulfonylated this compound derivative.

Biological Assay Protocol

MCL-1 Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a compound to inhibit the binding of a fluorescently labeled peptide (probe) to the MCL-1 protein.

-

Reagents and Materials:

-

Recombinant human MCL-1 protein

-

Fluorescently labeled probe peptide (e.g., a TAMRA-labeled Bid-BH3 peptide)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

A plate reader capable of measuring fluorescence polarization

-

-

Assay Procedure:

-

A solution of MCL-1 protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a robust signal window.

-

The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

In the microplate wells, the MCL-1/probe solution is mixed with the diluted test compounds. Control wells containing DMSO vehicle are also included.

-

The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in the polarization signal) is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathway and Logical Relationships

The 1-sulfonylated this compound derivatives exert their pro-apoptotic effect by inhibiting MCL-1, a key component of the intrinsic apoptosis pathway. The following diagram illustrates the role of MCL-1 in this pathway and how its inhibition can lead to programmed cell death.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its amenability to synthetic modification allows for the generation of diverse libraries of compounds with a range of biological activities. The successful development of potent MCL-1 inhibitors based on this scaffold highlights its potential for the discovery of novel anticancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this exciting area of therapeutic discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Exploring the Chemical Space of Substituted 1,2,3,4-Tetrahydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules.[1] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of substituted 1,2,3,4-tetrahydroquinolines, covering synthetic methodologies, structure-activity relationships (SAR), and their impact on various biological targets.

Synthetic Strategies for 1,2,3,4-Tetrahydroquinoline Analogs

The synthesis of substituted 1,2,3,4-tetrahydroquinolines has been a subject of intense research, leading to the development of numerous efficient and versatile methods. These strategies often focus on constructing the heterocyclic ring system with precise control over substitution patterns.

One of the most powerful approaches involves domino reactions , also known as tandem or cascade reactions.[1][2] These multi-step sequences occur in a single pot, offering high atom economy and synthetic efficiency.[1] A common domino strategy involves the reduction of a nitro group on an appropriate precursor, followed by intramolecular cyclization and subsequent transformations to yield highly substituted tetrahydroquinolines.[1] For instance, the reduction of 2-nitroarylketones and aldehydes using a palladium on carbon (Pd/C) catalyst under hydrogenation conditions triggers a cascade that forms the THQ skeleton in high yields.[1]

Another prominent method is the Povarov reaction , a type of aza-Diels-Alder reaction.[3][4] This three-component reaction typically involves an aniline, an aldehyde, and an alkene to construct the tetrahydroquinoline ring.[3] The reaction can be catalyzed by various acids and allows for the introduction of a wide range of substituents, making it a valuable tool for generating libraries of THQ derivatives for biological screening.[3][4]

Multi-component reactions (MCRs) have also emerged as a highly effective strategy for the one-pot synthesis of complex tetrahydroquinoline scaffolds.[5] For example, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can produce highly substituted 1,2,3,4-tetrahydroquinolines.[5] The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition.[5]

Furthermore, metal-catalyzed reactions have been extensively employed in THQ synthesis.[1] These include processes promoted by various metals that facilitate cyclization and other key bond-forming steps.[1] The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the final products.

Biological Activities and Therapeutic Potential

Substituted 1,2,3,4-tetrahydroquinolines exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of THQ derivatives against a range of cancer cell lines.[6][7][8][9][10] Some compounds have been shown to induce apoptosis and autophagy by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway.[8] For instance, certain tetrahydroquinolinone derivatives have demonstrated significant cytotoxicity against colon and lung cancer cells.[8][10] The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cellular stress and cell death.[8] Additionally, some THQ analogs act as inhibitors of NF-κB transcriptional activity, a pathway often dysregulated in cancer.[9]

NMDA Receptor Antagonism: The tetrahydroquinoline scaffold has been successfully utilized to develop potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site.[11] These compounds have potential applications in the treatment of neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy and neurodegenerative diseases. Structure-activity relationship studies have revealed that specific substitutions on the aromatic ring of the THQ core are crucial for high-affinity binding to the receptor.[11]

RORγ Inverse Agonism: Retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a promising target for the treatment of prostate cancer.[12] High-throughput screening has led to the discovery of 1,2,3,4-tetrahydroquinoline derivatives that act as potent RORγ inverse agonists.[12] These compounds effectively inhibit RORγ transcriptional activity and have demonstrated antiproliferative effects in prostate cancer cell lines and in vivo xenograft models.[12]

Other Biological Activities: Beyond these major areas, substituted THQs have been investigated for a variety of other pharmacological effects. These include anti-inflammatory, antibacterial, antiviral, and antifungal activities.[1][13] The versatility of the THQ scaffold allows for fine-tuning of its properties to target a wide range of biological macromolecules.

Structure-Activity Relationships (SAR)

The biological activity of substituted 1,2,3,4-tetrahydroquinolines is highly dependent on the nature and position of the substituents on the heterocyclic ring and the aromatic portion of the molecule.

For anticancer agents , the lipophilicity of the molecule, as indicated by the calculated Log P (cLogP), has been shown to correlate with cytotoxic effects.[7] Generally, more lipophilic quinoline derivatives exhibit better activity.[7] The substitution pattern on the aromatic ring and the nature of the groups at positions 2 and 4 of the tetrahydroquinoline ring play a critical role in determining the potency and selectivity of the anticancer activity.[7][9]

In the case of NMDA receptor antagonists , substitutions at the 5, 6, and 7-positions of the tetrahydroquinoline-2,3,4-trione 3-oxime core generally lead to a substantial increase in affinity for the glycine site.[11] Conversely, a chlorine substituent at the 8-position dramatically reduces potency, highlighting the importance of the NH group at position 1 for receptor interaction.[11]

For RORγ inverse agonists , crystallographic studies have provided insights into the structural basis for their inhibitory potency, revealing key interactions between the ligand and the receptor's ligand-binding domain.[12] The specific substitutions on the tetrahydroquinoline core are designed to optimize these interactions and enhance the inverse agonist activity.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted 1,2,3,4-tetrahydroquinoline derivatives from various studies.

Table 1: Anticancer Activity of Substituted 1,2,3,4-Tetrahydroquinolines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | 50 | [6][14] |

| Compound 2 | MDA-MB-231 (Breast) | 25 | [6][14] |

| Compound 6g | NCI-H23 (Lung) | Potent Inhibition | [9] |

| Compound 6g | ACHN (Renal) | Potent Inhibition | [9] |

| Compound 6g | MDA-MB-231 (Breast) | Potent Inhibition | [9] |

| Compound 6g | PC-3 (Prostate) | Potent Inhibition | [9] |

| Compound 6g | NUGC-3 (Gastric) | Potent Inhibition | [9] |

| Compound 6g | HCT-15 (Colon) | Potent Inhibition | [9] |

| Compound 20d | HCT-116 (Colon) | Micromolar concentrations | [8] |

| Compound 4a | HCT-116 (Colon) | ~13 | [10] |

| Compound 4a | A549 (Lung) | Potent Cytotoxicity | [10] |

Table 2: NMDA Receptor Glycine Site Antagonism

| Compound | Assay | IC50 (nM) | Kb (nM) | Reference |

| 5,6,7-trichloro-QTO | [3H]DCKA binding | 7 | - | [11] |

| 5,6,7-trichloro-QTO | Xenopus oocytes (NMDA) | - | 1-2 | [11] |

| 5,6,7-trichloro-QTO | Xenopus oocytes (AMPA) | - | 180 | [11] |

Table 3: RORγ Inverse Agonist Activity

| Compound | Assay | IC50 (nM) | Reference |

| 13e (XY039) | RORγ transcriptional activity | Effective Inhibition | [12] |

| 14a (XY077) | RORγ transcriptional activity | Effective Inhibition | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of substituted 1,2,3,4-tetrahydroquinolines.

General Synthetic Protocol: Three-Component Cascade Reaction

A mixture of 2-alkenyl aniline (1.0 mmol), an appropriate aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) is stirred in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (20 mol%) in a suitable solvent (e.g., ethanol) at room temperature.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired highly substituted 1,2,3,4-tetrahydroquinoline.[5]

Biological Assay Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (substituted 1,2,3,4-tetrahydroquinolines) for a specified period (e.g., 72 hours). Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-inhibitory concentration (IC50) values are calculated from the dose-response curves.[10]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by substituted 1,2,3,4-tetrahydroquinolines.

Caption: General experimental workflow for the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives.

Caption: Simplified NF-κB signaling pathway and inhibition by substituted 1,2,3,4-tetrahydroquinolines.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]

- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]

Methodological & Application

Application Notes and Protocols for the Domino Reaction Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds, exhibiting diverse biological activities including antiviral, antibiotic, and antitumor properties.[1] Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds.[1][2] This approach offers significant advantages over traditional multi-step synthesis, including increased atom economy, reduced waste, and the ability to construct complex molecular architectures from simple starting materials in a single, streamlined operation.

These application notes provide a comprehensive overview of the key domino strategies for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives, complete with detailed experimental protocols, quantitative data for a range of substrates, and visual representations of reaction pathways to guide researchers in this field.

Key Domino Strategies for Tetrahydroquinoline Synthesis

Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, each with its own set of advantages and substrate scope. The most prominent among these are:

-

The Povarov Reaction: A formal aza-Diels-Alder reaction, this is one of the most versatile and widely used methods. It typically involves the three-component condensation of an aniline, an aldehyde, and an activated alkene or other dienophile, often catalyzed by a Lewis or Brønsted acid.[3][4][5][6][7]

-

Reduction-Cyclization Domino Reactions: These sequences often begin with the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. A notable example is the reductive amination of a side-chain carbonyl, leading to the formation of the tetrahydroquinoline ring system.[1][8]

-

SNAr-Terminated Domino Reactions: In these reactions, the final ring-closing step is an intramolecular nucleophilic aromatic substitution (SNAr). This strategy is particularly useful for the synthesis of N-substituted tetrahydroquinolines.[1][2]

Experimental Protocols and Data

This section provides detailed experimental procedures for representative examples of each key domino strategy, along with tables summarizing the scope and efficiency of these reactions with various substrates.

The Povarov Reaction

The Povarov reaction is a powerful tool for the synthesis of polysubstituted tetrahydroquinolines. The reaction can be performed as a one-pot, three-component reaction, which simplifies the synthetic procedure significantly.

To a solution of the aniline (1.0 mmol) and the aldehyde (1.1 mmol) in acetonitrile (5 mL) in a round-bottom flask is added the Lewis acid catalyst (e.g., InCl3, 20 mol%). The mixture is stirred at room temperature for 10 minutes. Subsequently, the dienophile (e.g., N-vinyl-2-pyrrolidinone, 1.1 mmol) is added, and the reaction mixture is stirred vigorously at the appropriate temperature (e.g., room temperature to 60 °C) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

| Entry | Aniline (R¹) | Aldehyde (R²) | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 85 | [7] |

| 2 | 4-Methoxyaniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 92 | [7] |

| 3 | 4-Chloroaniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 78 | [7] |

| 4 | Aniline | 4-Nitrobenzaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 75 | [7] |

| 5 | Aniline | Formaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 88 | [7] |

| 6 | 4-Methoxyaniline | Formaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | 95 | [7] |

| 7 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | AlCl₃ (100) | Et₂O | 30 | 53 | [5] |

| 8 | 4-Methoxyaniline | Benzaldehyde | 2,3-Dihydrofuran | AlCl₃ (100) | Et₂O | 30 | 45 | [5] |

| 9 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Cu(OTf)₂ (10) | EtOH | 40 | 30 | [5] |

Reduction-Cyclization Domino Reactions

This strategy provides an efficient route to tetrahydroquinolines, often with high diastereoselectivity. The reaction is typically initiated by the reduction of a nitro group, which then triggers an intramolecular cyclization cascade.

A solution of the 2-nitroarylketone or aldehyde substrate (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation vessel. The catalyst, typically 5% Palladium on carbon (5-10 mol%), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline derivative.

| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| 1 | Ethyl 2-(2-nitrobenzoyl)propanoate | 5% Pd/C | EtOH | 1 | 95 | >99:1 | [1] |

| 2 | Methyl 2-(2-nitrobenzoyl)butanoate | 5% Pd/C | EtOH | 1 | 93 | >99:1 | [1] |

| 3 | Ethyl 2-(2-nitro-5-methoxybenzoyl)propanoate | 5% Pd/C | EtOAc | 3 | 98 | >99:1 | [1] |

| 4 | 1-(2-Nitrophenyl)ethan-1-one | 5% Pd/C | EtOH | 5 | 66 | - | [8] |

| 5 | 1-(5-Chloro-2-nitrophenyl)ethan-1-one | 5% Pd/C | EtOH | 5 | 64 | - | [8] |

SNAr-Terminated Domino Reactions

This approach is particularly effective for the synthesis of N-substituted 2,3-dihydro-4(1H)-quinolinones and related tetrahydroquinolines. The key step is an intramolecular nucleophilic aromatic substitution that forms the heterocyclic ring.

To a solution of the 1-aryl-2-propen-1-one derivative (1.0 mmol) in a suitable solvent such as DMF or DMSO at room temperature is added the primary amine (1.1 mmol). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-substituted 2,3-dihydro-4(1H)-quinolinone.

| Entry | 1-Aryl-2-propen-1-one | Amine | Solvent | Yield (%) | Reference |

| 1 | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | Benzylamine | DMF | 78 | [1] |

| 2 | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | Cyclohexylamine | DMF | 65 | [1] |

| 3 | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | n-Butylamine | DMF | 72 | [1] |

| 4 | 1-(2-Chloro-5-nitrophenyl)prop-2-en-1-one | Benzylamine | DMSO | 54 | [1] |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and experimental workflows for the key domino reactions discussed.

Caption: Mechanism of the Povarov Reaction.

Caption: Workflow for Reduction-Cyclization.

Caption: SNAr-Terminated Domino Reaction.

Conclusion

Domino reactions provide a highly efficient and versatile platform for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. The Povarov reaction, reduction-cyclization sequences, and SNAr-terminated domino reactions represent key strategies that can be tailored to access a wide range of substituted tetrahydroquinolines. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds, facilitating the development of novel therapeutic agents and other advanced materials. Further exploration into asymmetric domino reactions will undoubtedly continue to expand the synthetic utility of these powerful transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. sci-rad.com [sci-rad.com]

- 6. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]

- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Photocatalytic Synthesis of Functionalized 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of functionalized 1,2,3,4-tetrahydroquinolines via visible-light photocatalysis. This modern synthetic approach offers a green, efficient, and versatile alternative to traditional methods, enabling the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

1,2,3,4-Tetrahydroquinolines are a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Their diverse biological activities, including antibacterial, neuroprotective, and antiarrhythmic properties, make them attractive targets in drug discovery.[1] Photocatalytic methods, utilizing visible light to drive chemical transformations, have emerged as a powerful tool for the synthesis of these valuable compounds. These reactions often proceed under mild conditions, tolerate a broad range of functional groups, and can be performed using inexpensive and environmentally benign catalysts.[2][3]

This document outlines protocols for the synthesis of tetrahydroquinolines, primarily focusing on the oxidative cyclization of N,N-dialkylanilines with activated alkenes, a common and effective strategy in photocatalysis.

Data Presentation: Comparative Synthesis of Functionalized Tetrahydroquinolines

The following tables summarize quantitative data from various photocatalytic methods for the synthesis of 1,2,3,4-tetrahydroquinolines, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Eosin Y-Catalyzed Aerobic Oxidative Cyclization of N,N-Dimethylanilines with Maleimides [2][3]

| Entry | N,N-Dimethylaniline Derivative | Maleimide Derivative | Product | Yield (%) |

| 1 | N,N-dimethylaniline | N-phenylmaleimide | 3a | 85 |

| 2 | 4-Methyl-N,N-dimethylaniline | N-phenylmaleimide | 3b | 82 |

| 3 | 4-Bromo-N,N-dimethylaniline | N-phenylmaleimide | 3c | 78 |

| 4 | N,N-dimethylaniline | N-ethylmaleimide | 3d | 75 |

| 5 | N,N-dimethylaniline | N-methylmaleimide | 3e | 72 |

Reaction Conditions: N,N-dimethylaniline derivative (0.5 mmol), maleimide derivative (0.25 mmol), Eosin Y (3 mol%), in a suitable solvent (e.g., CH3CN, 3 mL), irradiated with blue LEDs under an air atmosphere at room temperature.

Table 2: Chlorophyll-Catalyzed Aerobic Oxidative Cyclization of N,N-Dimethylanilines with Maleimides [1][4]

| Entry | N,N-Dimethylaniline Derivative | Maleimide Derivative | Product | Yield (%) |

| 1 | N,N-dimethyl-p-toluidine | N-phenylmaleimide | 3a | 98 |

| 2 | N,N-dimethylaniline | N-phenylmaleimide | 3b | 95 |

| 3 | 4-Methoxy-N,N-dimethylaniline | N-phenylmaleimide | 3c | 88 |

| 4 | 4-Bromo-N,N-dimethylaniline | N-phenylmaleimide | 3d | 85 |

| 5 | N,N-dimethyl-p-toluidine | N-methylmaleimide | 3e | 75 |

Reaction Conditions: N,N-dimethylaniline derivative (0.50 mmol), maleimide derivative (0.25 mmol), Chlorophyll (low loading), in DMF (1.0 mL), under an air atmosphere, irradiated with a fluorescent lamp.

Experimental Protocols

Protocol 1: General Procedure for Eosin Y-Catalyzed Synthesis of Tetrahydroquinolines

This protocol describes a metal-free method for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides using Eosin Y as the photocatalyst under visible light irradiation.[2][3]

Materials:

-

Substituted N,N-dimethylaniline (0.5 mmol)

-

Substituted maleimide (0.25 mmol)

-

Eosin Y (0.0075 mmol, 3 mol%)

-

Acetonitrile (CH3CN), 3 mL

-

Reaction vessel (e.g., a 10 mL round-bottom flask with a magnetic stir bar)

-

Blue LED light source (e.g., two 9 W blue LEDs)

-

Standard laboratory glassware for workup and purification

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

To the reaction vessel, add the N,N-dimethylaniline derivative (0.5 mmol), the maleimide derivative (0.25 mmol), and Eosin Y (0.0075 mmol).

-

Add acetonitrile (3 mL) to the vessel.

-

Place the reaction vessel in a position to be irradiated by the blue LED light source, ensuring efficient and even illumination.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

-

Characterize the purified product using standard analytical techniques (NMR, HRMS).

Protocol 2: General Procedure for Chlorophyll-Catalyzed Synthesis of Tetrahydroquinolines

This protocol outlines a green and efficient synthesis of tetrahydroquinolines using natural pigment chlorophyll as the photosensitizer.[1][4]

Materials:

-

Substituted N,N-dimethylaniline (0.50 mmol)

-

Substituted maleimide (0.25 mmol)

-

Chlorophyll powder preparation (a low loading, e.g., 0.16 mg of a preparation with a known chlorophyll content)

-

Dimethylformamide (DMF), 1.0 mL

-

Reaction vessel (e.g., a 10 mL round-bottom flask with a magnetic stir bar)

-

Visible light source (e.g., a 23 W fluorescent lamp)

-

Standard laboratory glassware for workup and purification

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

In the reaction vessel, combine the N,N-dimethylaniline derivative (0.50 mmol), the maleimide derivative (0.25 mmol), and the chlorophyll preparation.

-

Add DMF (1.0 mL) to the reaction vessel.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Irradiate the reaction with a fluorescent lamp.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure tetrahydroquinoline product.

-

Confirm the structure and purity of the product by spectroscopic methods.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed photocatalytic cycle for the synthesis of tetrahydroquinolines and a general experimental workflow.

Caption: Proposed photocatalytic cycle for tetrahydroquinoline synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides [beilstein-journals.org]

- 4. figshare.com [figshare.com]

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives often exhibit a wide range of biological activities. N-alkylation of the tetrahydroquinoline nitrogen is a key step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed experimental protocol for the N-alkylation of this compound, focusing on a modern and efficient method that avoids the need for protecting groups on the carboxylic acid moiety.

The presented protocol is based on the direct N-alkylation of unprotected amino acids using alcohols, a method that is both atom-economical and environmentally friendly, producing water as the primary byproduct.[1][2] This approach is highly selective and has been shown to be effective for a variety of α-amino acids, making it well-suited for the target molecule, which can be considered a cyclic amino acid.[1][2]

Reaction Principle

The core of this protocol is a catalytic borrowing hydrogen strategy.[1] A ruthenium or iron catalyst facilitates the temporary oxidation of a primary alcohol to an aldehyde. This in-situ generated aldehyde then undergoes a condensation reaction with the secondary amine of the tetrahydroquinoline to form an iminium ion intermediate. The catalyst, now in a hydride form, reduces the iminium ion to the desired N-alkylated product and is regenerated in the process. The presence of the carboxylic acid group is well-tolerated under these reaction conditions.

Experimental Protocol: Direct Catalytic N-Alkylation with Alcohols

This protocol describes a general procedure for the N-alkylation of this compound with a representative primary alcohol.

Materials:

-

This compound

-

Primary alcohol (e.g., benzyl alcohol, ethanol, butanol)

-

Trifluorotoluene or another suitable high-boiling solvent

-

Ruthenium or Iron-based catalyst (e.g., a well-defined iron complex as described in the literature[1])

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol, dichloromethane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the primary alcohol (2.0-3.0 equiv.), and the catalyst (e.g., 1-5 mol%).

-

Solvent Addition: Add a suitable solvent, such as trifluorotoluene, to achieve a concentration of approximately 0.1-0.5 M.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 110-150 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes with a small amount of acetic acid.

-